Apstatin (N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-prolyl-L-prolyl-L-alaninamide) is a synthetic peptide that acts as a potent and specific inhibitor of aminopeptidase P (AP-P, EC 3.4.11.9). [, , ] AP-P is a manganese-dependent metalloprotease that cleaves the N-terminal amino acid from peptides when the second residue is proline. [, , , ] Apstatin's ability to inhibit AP-P makes it a valuable tool for studying the physiological roles of this enzyme and for investigating the metabolism of peptides like bradykinin. [, , , ]
The synthesis of apstatin has been described in the literature, involving a multi-step process using standard peptide synthesis techniques. [] While specific details of the synthesis protocol are not included in the provided abstracts, it likely involves the sequential coupling of protected amino acids (N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl], L-proline, and L-alanine) to form the desired peptide chain, followed by deprotection and purification steps.
The molecular structure of apstatin has been determined through X-ray crystallography, specifically in complex with its target enzyme, AP-P. [, , , ] These studies reveal that apstatin binds to the active site of AP-P via its N-terminal amino group, which coordinates with one of the two manganese ions present in the enzyme's catalytic center. [] The hydroxyl group of apstatin replaces a bridging hydroxide ion typically found between the two manganese ions in the native enzyme. [] The first proline residue of apstatin occupies a small hydrophobic cleft within the active site. [] This binding mode effectively blocks the enzyme's active site and prevents substrate access, leading to inhibition of AP-P activity.
Apstatin itself does not participate in any notable chemical reactions beyond its binding to AP-P. [] Its primary function is to inhibit the enzymatic activity of AP-P by competitively binding to its active site. [, ] This prevents the enzyme from catalyzing the hydrolysis of peptide bonds adjacent to proline residues. [, ]
Apstatin exerts its inhibitory effect on AP-P through competitive inhibition. [, , ] It mimics the structure of AP-P substrates and binds with high affinity to the enzyme's active site. [, ] This binding prevents the natural substrates of AP-P, peptides with proline at the penultimate position, from accessing the catalytic center and undergoing hydrolysis. [, ] The inhibition of AP-P by apstatin effectively increases the half-life and activity of its substrates, such as bradykinin, in various biological systems. [, , , ]
Bradykinin metabolism and its physiological roles: Apstatin has been instrumental in dissecting the pathways of bradykinin degradation and understanding the contribution of AP-P to this process in various tissues and organs, including the lung, heart, and skin. [, , , , , ]
Cardiovascular effects of bradykinin: By inhibiting AP-P and enhancing bradykinin levels, apstatin has been used to study the cardioprotective effects of bradykinin in models of ischemia/reperfusion injury and hypertension. [, , , , , ]
Role of AP-P in other biological processes: Apstatin has been used to explore the involvement of AP-P in processes like glucose uptake in cardiomyocytes and cerebral arterial responses to bradykinin. [, ]
Structure-activity relationship studies: Researchers have synthesized various apstatin analogs to explore the structural features essential for its inhibitory activity against AP-P, leading to the development of more potent and selective inhibitors. []
Potential therapeutic applications: While not directly addressed in the provided abstracts, apstatin's ability to modulate bradykinin levels and its cardioprotective effects suggest its potential as a lead compound for developing novel therapeutic agents for cardiovascular diseases. [, , , , , ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: